Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Catalog No.
S11420741
CAS No.
M.F
C17H15N3O3S2
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carb...

Product Name

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

IUPAC Name

ethyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C17H15N3O3S2/c1-3-23-16(22)12-9-24-17(19-12)20-15(21)14-13(18-10(2)25-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21)

InChI Key

NOPJTJGZBFSKMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=CC=C3

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its unique thiazole structure. The molecular formula of this compound is C13_{13}H13_{13}N2_{2}O4_{4}S2_{2}, which indicates the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its biological activity and chemical reactivity.

The compound's structural configuration includes an ethyl ester group and a carbonyl group attached to a thiazole moiety, making it a potential candidate for various

Typical of thiazole derivatives:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new amide or ester derivatives.
  • Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Condensation Reactions: The amino group may participate in condensation reactions with aldehydes or ketones, forming imines or related compounds.
  • Reduction Reactions: The carbonyl groups may be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Compounds containing thiazole rings have been extensively studied for their biological activities. Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has shown potential in various biological assays:

  • Antimicrobial Activity: Thiazole derivatives often exhibit significant antimicrobial properties against bacteria and fungi.
  • Anticancer Properties: Some studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain thiazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

The synthesis of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step synthetic routes:

  • Formation of Thiazole Ring: Starting from appropriate precursors such as α-amino acids and thioketones, the thiazole ring can be formed through cyclization reactions.
  • Carbonyl Group Introduction: The introduction of the carbonyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
  • Esterification: Finally, the carboxylic acid derivative can be converted into its ethyl ester form through reaction with ethanol in the presence of an acid catalyst.

These steps illustrate a common synthetic pathway for constructing this complex compound.

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has various applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a lead compound for drug development targeting infections and cancer.
  • Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals for pest control.
  • Chemical Research: It serves as a building block in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate focus on its binding affinities with various biological targets:

  • Enzyme Inhibition Studies: Investigating how this compound inhibits specific enzymes could reveal its potential as a therapeutic agent.
  • Receptor Binding Assays: Understanding its interaction with cellular receptors can provide insights into its mechanism of action and therapeutic potential.

These studies are crucial for evaluating the compound's efficacy and safety profile in biological systems.

Several compounds share structural similarities with Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate:

Compound NameMolecular FormulaKey Features
Ethyl 2-methylthiazoleC8_{8}H9_{9}N1_{1}S1_{1}Simpler thiazole structure; lower complexity
Ethyl 5-(phenoxymethyl)-thiazoleC12_{12}H13_{13}N1_{1}O1_{1}S1_{1}Contains phenoxy group; different biological activities
2-Amino-thiazole derivativesC5_{5}H6_{6}N2_{2}S1_{1}Basic thiazole structure; used in pharmaceuticals

These comparisons highlight the uniqueness of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate due to its complex structure and diverse functional groups that enhance its biological activity compared to simpler thiazoles or related compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

373.05548370 g/mol

Monoisotopic Mass

373.05548370 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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